Methacrolein diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-acetyloxy-2-methylprop-2-enyl) acetate | |
|---|---|---|
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InChI |
InChI=1S/C8H12O4/c1-5(2)8(11-6(3)9)12-7(4)10/h8H,1H2,2-4H3 | |
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InChI Key |
QFXJBPCTHSTOPE-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C(OC(=O)C)OC(=O)C | |
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Molecular Formula |
C8H12O4 | |
| Record name | METHACROLEIN DIACETATE | |
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DSSTOX Substance ID |
DTXSID70864277 | |
| Record name | Methacrolein diacetate | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrolein diacetate appears as a liquid. Density 1.04 g / cm3; highly toxic., Liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |
| Record name | METHACROLEIN DIACETATE | |
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| Record name | Methacrolein diacetate | |
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Boiling Point |
375.8 °F at 760 mmHg (EPA, 1998) | |
| Record name | METHACROLEIN DIACETATE | |
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Flash Point |
215 °C (open cup) | |
| Record name | METHACROLEIN DIACETATE | |
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Density |
1.051 @ 20 °C/20 °C | |
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CAS No. |
10476-95-6 | |
| Record name | METHACROLEIN DIACETATE | |
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| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |
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| Record name | Methacrolein diacetate | |
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| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |
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| Record name | Methacrolein diacetate | |
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| Record name | 2-methylallylidene diacetate | |
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| Record name | METHACROLEIN DIACETATE | |
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Synthetic Methodologies and Industrial Production
Established Synthetic Routes for Methacrolein (B123484) Diacetate
The primary method for synthesizing methacrolein diacetate involves the reaction of methacrolein with acetic anhydride (B1165640). This transformation is typically facilitated by a catalyst to achieve viable reaction rates and yields.
A foundational route to this compound is the acid-catalyzed reaction between methacrolein and acetic anhydride. This reaction converts the aldehyde functional group of methacrolein into a geminal diacetate. The general commercial method for preparing such diesters involves the esterification of a polyol (or its equivalent, like an aldehyde hydrate) with an acid anhydride in the presence of a catalyst. nih.gov
The mechanism of this acid-catalyzed reaction is a classic example of electrophilic addition to a carbonyl group. The process is initiated by the acid catalyst, which interacts with acetic anhydride to generate a highly reactive electrophile, the acylium ion (CH₃CO⁺). sigmaaldrich.comscience-revision.co.uk
The key steps are as follows:
Formation of the Acylium Ion: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride. This is followed by the cleavage of the C-O bond, which releases a molecule of acetic acid and forms the resonance-stabilized acylium ion. aiinmr.com
Activation of the Aldehyde: Concurrently, the acid catalyst can also protonate the carbonyl oxygen of methacrolein. This protonation significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The protonated methacrolein is then susceptible to nucleophilic attack. One plausible pathway involves the attack of a molecule of acetic anhydride on the activated carbonyl carbon. Alternatively, the acylium ion can be attacked by the lone pair of electrons on the methacrolein's carbonyl oxygen.
Intermediate Formation and Second Acetylation: Following the initial attack, a hemiacetal acetate (B1210297) intermediate is formed. This intermediate is then acetylated by another molecule of acetic anhydride or an acylium ion, leading to the formation of a protonated final product.
Deprotonation: The final step is the deprotonation of the product, which regenerates the acid catalyst and yields this compound.
This mechanism highlights the dual role of the acid catalyst in activating both the acylating agent and the aldehyde substrate to facilitate the reaction.
The efficiency and yield of the acid-catalyzed synthesis of this compound are dependent on several key reaction parameters. Optimization of these conditions is crucial for industrial-scale production.
Catalyst Selection: Strong protic acids like sulfuric acid or phosphoric acid are effective catalysts. Lewis acids can also be employed. The choice of catalyst can influence reaction rates and the prevalence of side reactions.
Reactant Stoichiometry: The molar ratio of acetic anhydride to methacrolein is a critical factor. Using an excess of acetic anhydride can help drive the reaction to completion, maximizing the conversion of methacrolein.
Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as polymerization of methacrolein or decomposition of the product. nih.gov
Reaction Time: Sufficient reaction time is necessary to ensure high conversion. The optimal time is typically determined through kinetic studies and process monitoring.
Removal of Byproducts: The reaction produces acetic acid as a byproduct. While it can be part of the solvent system, in some setups, its removal could shift the equilibrium towards the product side, although this is less critical than in simple esterifications where water is a byproduct.
Table 1: General Parameters for Optimization of Geminal Diacetate Synthesis
| Parameter | Typical Range/Condition | Purpose |
| Catalyst | Strong Protic Acids (H₂SO₄, H₃PO₄), Lewis Acids | To activate reactants and increase reaction rate. |
| Reactant Ratio | Excess acetic anhydride | To maximize conversion of the aldehyde. |
| Temperature | Controlled (moderate) | To balance reaction rate against side reactions. |
| Pressure | Atmospheric | Typically sufficient for this liquid-phase reaction. |
Modern synthetic chemistry emphasizes the use of more sustainable and efficient catalytic systems, including heterogeneous catalysts that simplify product purification and catalyst recycling.
An environmentally benign approach to this compound synthesis is the use of solid acid catalysts, such as cation-exchange resins, under solvent-free conditions. These resins are typically polymers, like sulfonated polystyrene-divinylbenzene, that have acidic functional groups (e.g., -SO₃H) attached to a solid support. nyu.edugoogle.com
Advantages of this approach include:
Heterogeneous Catalysis: The catalyst is in a different phase (solid) from the reactants (liquid), which allows for easy separation of the catalyst from the reaction mixture by simple filtration. This eliminates the need for complex workup procedures.
Catalyst Reusability: The solid resin can be recovered, washed, and reused multiple times, reducing catalyst cost and waste.
Solvent-Free Conditions: Conducting the reaction without a solvent (neat) reduces chemical waste, lowers costs, and simplifies product isolation, contributing to a "greener" chemical process.
High Selectivity: The defined pore structure of some resins can offer shape selectivity, potentially reducing the formation of unwanted byproducts.
In this system, the acidic sites on the surface of the resin perform the same catalytic function as a homogeneous acid, protonating the reactants and facilitating the formation of the acylium ion and the subsequent nucleophilic attack to form this compound.
Catalytic Approaches in this compound Synthesis
Precursor Synthesis and its Relevance to this compound Production
The availability and synthesis of the primary precursor, methacrolein, are fundamental to the production of this compound. Methacrolein is an important industrial chemical primarily synthesized via the condensation of propionaldehyde (B47417) and formaldehyde (B43269). rsc.orgscientific.net This reaction is a cornerstone of the C2/C3 chemical industry route to methacrylates. scientific.netresearchgate.net
The most common industrial method for this condensation follows a Mannich reaction pathway, which is catalyzed by a combination of a secondary amine and an acid. google.commdpi.com In this process, the secondary amine and formaldehyde first react to form an iminium ion. Propionaldehyde then enolizes and attacks the iminium ion, leading to the formation of a Mannich base. Subsequent elimination from this intermediate yields methacrolein. mdpi.com
Numerous studies have focused on optimizing this reaction, exploring different catalysts and conditions to maximize the yield and selectivity towards methacrolein. Dibutylamine (B89481) acetate is one catalyst that has shown high efficiency. mdpi.com Research has systematically investigated the influence of stirring rate, temperature, reaction time, and catalyst composition to achieve high yields, with some optimized processes reporting yields of up to 97.3%. researchgate.netmdpi.com
Table 2: Research Findings on Methacrolein Synthesis via Propionaldehyde and Formaldehyde Condensation
| Catalyst System | Key Optimization Parameters | Reported Yield/Selectivity | Reference |
| Secondary Amine / Carboxylic Acid | Temperature: 70–120 °C; Pressure: 2–10 atm | >96% yield | google.com |
| Amine Salt (in water) | Water content in starting mixture, Temperature: 45°C | 99% conversion, 97% selectivity | scientific.net |
| Dibutylamine Acetate | Stirring rate >240 rpm, Temperature: 25 °C, Reaction time: 15 min | Up to 97.3% yield | mdpi.com |
| L-proline | Temperature, reaction time, water content | High efficiency under mild conditions | rsc.orgdtu.dk |
| L-proline intercalated LDHs | Temperature, reaction time, substrate content | High selectivity | mdpi.comresearchgate.net |
The efficient and high-yield synthesis of methacrolein is crucial as it directly impacts the economic viability and industrial scale of this compound production.
Methacrolein (MAL) Synthesis via Aldol (B89426) Condensation Reactions
The aldol condensation of formaldehyde and propionaldehyde is a crucial carbon-carbon bond-forming reaction for the synthesis of methacrolein. mdpi.com This method is considered a clean and efficient route with the potential for high yields under relatively mild conditions. mdpi.com
The condensation reaction between formaldehyde (FA) and propionaldehyde (PA) is a well-established method for producing methacrolein. mdpi.com The reaction's efficiency and selectivity are highly dependent on the catalytic system and process parameters employed.
The combination of a secondary amine and an organic acid is a widely used and effective catalytic system for the synthesis of methacrolein from formaldehyde and propionaldehyde. mdpi.comgoogle.com This system operates under milder conditions compared to strong base catalysis and offers high yields. acs.org
Different secondary amines have been investigated for their catalytic activity, with studies showing that the structure and nucleophilicity of the amine significantly influence the reaction outcome. mdpi.com For instance, diethylamine (B46881) has been reported to provide a high yield of methacrolein. mdpi.comresearchgate.net Other secondary amines like dibutylamine have also been found to be effective, particularly when used in the form of their acetate salts. mdpi.comsemanticscholar.org The catalytic performance is also affected by steric hindrance of the amine. mdpi.com
Organic acids act as co-catalysts in this system. mdpi.com A variety of organic carboxylic acids with up to eight carbon atoms can be used, including formic acid, acetic acid, propionic acid, and others. google.com The acid facilitates the formation of key intermediates in the reaction pathway. mdpi.com The combination of a secondary amine and a carboxylic acid forms an acid-base bifunctional catalyst that promotes the reaction. researchgate.net
| Catalyst System | Reactants | Yield of Methacrolein (%) | Reference |
| Diethylamine | Formaldehyde, Propionaldehyde | 94 | mdpi.comresearchgate.net |
| Dibutylamine Acetate | Formaldehyde, Propionaldehyde | 97.3 | mdpi.com |
| L-proline | Formaldehyde, Propionaldehyde | 94 | mdpi.com |
The synthesis of methacrolein from formaldehyde and propionaldehyde catalyzed by secondary amines and organic acids proceeds primarily through the Mannich reaction pathway. mdpi.commdpi.comresearchgate.net This pathway is favored over the direct aldol condensation due to its higher selectivity and efficiency. semanticscholar.org
The key steps in the Mannich reaction pathway are as follows:
Iminium Ion Formation: The secondary amine reacts with formaldehyde in a nucleophilic addition to form an amino methanol (B129727) intermediate. This intermediate is then dehydrated, often promoted by the acidic co-catalyst, to form a highly reactive iminium ion. mdpi.com
Enolization of Propionaldehyde: The propionaldehyde tautomerizes to its enol form. acs.org
C-C Bond Formation: The enol of propionaldehyde acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a Mannich base. mdpi.comacs.org
Decomposition to Methacrolein: The Mannich base then undergoes elimination to form methacrolein and regenerate the secondary amine catalyst. mdpi.comacs.org The detection of the Mannich base intermediate through techniques like GC-MS provides evidence for this reaction mechanism. researchgate.netjproeng.com
Kinetic studies are essential for understanding the reaction mechanism and optimizing the process for methacrolein synthesis. The reaction order, activation energy, and rate-determining step have been investigated for the condensation of formaldehyde and propionaldehyde.
One study determined the reaction order to be 2.456, with an activation energy of 62.45 kJ/mol and a frequency factor of 8.182 × 107 (mol/L)-1.456/s when using diethylamine as the catalyst. researchgate.netjproeng.com Another kinetic study identified the decomposition of the Mannich base as the rate-limiting step in the reaction. mdpi.comsemanticscholar.org The activation energy for the Mannich reaction step has also been reported to be 66.3 kJ/mol in a different catalytic system. researchgate.net
These kinetic parameters are crucial for reactor design and for determining the optimal operating conditions to maximize the yield and selectivity of methacrolein.
| Kinetic Parameter | Value | Catalytic System | Reference |
| Reaction Order | 2.456 | Diethylamine | researchgate.netjproeng.com |
| Activation Energy | 62.45 kJ/mol | Diethylamine | researchgate.netjproeng.com |
| Frequency Factor | 8.182 × 107 (mol/L)-1.456/s | Diethylamine | researchgate.netjproeng.com |
| Activation Energy | 66.3 kJ/mol | Sec-amine grafted D301 resin | researchgate.net |
Optimizing the process parameters is critical for achieving high yields and selectivity in methacrolein synthesis. Several factors have been systematically studied to enhance the catalytic performance.
Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Optimal temperatures are typically in the range that allows for a reasonable reaction rate without promoting undesirable side reactions. mdpi.comdtu.dk
Stirring Rate: To eliminate mass transfer limitations, the stirring rate needs to be sufficiently high to ensure good mixing of the reactants and catalyst. mdpi.com
Reactant Ratios: The molar ratio of formaldehyde to propionaldehyde is a key parameter. Adjusting this ratio can influence the conversion of reactants and the selectivity towards methacrolein. mdpi.com
Solvent Effects: The choice of solvent can impact the reaction. Water is often present in the reaction mixture, and its content can affect the catalytic activity. researchgate.netdtu.dk
Systematic single-factor experiments are often conducted to determine the optimal conditions for each of these parameters to maximize the yield of methacrolein, with yields of up to 97.3% being reported under optimized conditions. mdpi.com
To address challenges related to catalyst separation and recycling, novel reaction systems have been developed. One such advanced system utilizes water-in-oil (w/o) Pickering emulsions. researchgate.netresearchgate.net
In this system, an aqueous solution of the catalyst, such as diethanolamine (B148213) acetate, is encapsulated within numerous droplets dispersed in an oil phase. researchgate.netresearchgate.net These emulsion droplets are stabilized by solid nanoparticles, creating a large interfacial area for the reaction to occur. researchgate.net This method allows for the efficient synthesis of methacrolein while facilitating the easy separation and recycling of the catalyst-containing aqueous phase from the product-containing oil phase through simple filtration. researchgate.net
The stability and properties of the Pickering emulsion, such as droplet size and interfacial characteristics, are crucial for its catalytic performance and are influenced by the type and concentration of the stabilizing particles. researchgate.net Studies have shown that these Pickering emulsion systems can exhibit good reaction stability over multiple cycles and are suitable for continuous production processes. researchgate.net
Formaldehyde and Propionaldehyde Condensation
Other Industrial Routes to Methacrolein (MAL)
Methacrolein (MAL) is a pivotal intermediate in the chemical industry, particularly for the production of methyl methacrylate (B99206) (MMA), a monomer for acrylic plastics. researchgate.net While various synthetic pathways exist, industrial production predominantly relies on two major routes: the oxidation of C4 hydrocarbons and a process starting from C2 feedstocks. mdpi.comresearchopenworld.com These methods have been refined over the years to improve efficiency and yield.
Isobutene Oxidation Methods (C4 Route)
The process typically starts with isobutylene (B52900), which is oxidized over a multi-component metal oxide catalyst. techconnect.org A common catalyst formulation includes molybdenum, bismuth, iron, and cobalt oxides (MoBiFeCo-containing catalyst). techconnect.org In this two-step direct oxidation process, isobutylene is first converted to methacrolein. techconnect.org This can be followed by a subsequent oxidation step to produce methacrylic acid. techconnect.org
An alternative starting material within the C4 route is isobutane (B21531), which is often more cost-effective. mdpi.com This variant involves an initial catalytic dehydrogenation of isobutane to form isobutene, which is then fed into the oxidation reactor. google.com The subsequent oxidation of the resulting isobutene to methacrolein proceeds over a heterogeneous catalyst, with molecular oxygen (typically from air) serving as the oxidant. google.com
Research has explored various catalyst systems to optimize this reaction. For instance, copper phosphate-based catalysts have been utilized for the vapor-phase oxidation of isobutylene. google.com The reaction conditions for this method are typically at elevated temperatures, ranging from 450°C to 750°C, with short contact times. google.com The presence of sulfur compounds, like sulfur dioxide or hydrogen sulfide, has been shown to help control the high-temperature oxidation process. google.com
| Parameter | Value | Source(s) |
| Starting Materials | Isobutylene, Isobutane | mdpi.comtechconnect.orggoogle.com |
| Primary Product | Methacrolein (MAL) | mdpi.comtechconnect.org |
| Catalyst Type | Mixed Metal Oxides (e.g., Mo-Bi based), Copper Phosphate | techconnect.orggoogle.com |
| Temperature Range | 450°C - 750°C (Copper Phosphate Catalyst) | google.com |
| Key Feature | Direct oxidation of C4 feedstock | nih.gov |
Ethylene (B1197577) Hydroformylation and Subsequent Aldol Condensation (C2 Route)
The C2 route offers an alternative pathway to methacrolein, starting from ethylene. This multi-step process first involves the hydroformylation of ethylene to produce propionaldehyde. researchgate.netnih.gov This is followed by a condensation reaction between the propionaldehyde and formaldehyde. researchgate.netmdpi.com
Step 1: Ethylene Hydroformylation
Hydroformylation, also known as the oxo process, is a well-established industrial method for producing aldehydes from alkenes. semanticscholar.org In this step, ethylene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form propionaldehyde. google.comgoogle.com
Rhodium-based catalysts, particularly those with phosphine (B1218219) ligands, are commonly employed for this reaction due to their high activity and selectivity under milder conditions compared to older cobalt-based systems. google.comresearchgate.net The reaction is typically carried out at temperatures between 70°C and 90°C. google.com
Step 2: Aldol Condensation
The propionaldehyde produced in the first step is then reacted with formaldehyde in a condensation reaction to yield methacrolein. mdpi.com This reaction can proceed via two main pathways: a direct aldol condensation or a Mannich reaction pathway. mdpi.commdpi.com The Mannich pathway, which involves an amine and an acid as catalysts, is often preferred for its high yields under mild conditions. researchgate.netgoogle.com
In this process, a secondary amine and an organic acid form an amine salt that catalyzes the reaction. researchgate.netproquest.com Research has demonstrated that this method can achieve a high conversion of propionaldehyde (up to 99.9%) with excellent selectivity for methacrolein (up to 97.4%). proquest.combohrium.com The reaction mechanism involves the formation of an iminium ion from formaldehyde and the secondary amine, which then reacts with the enol form of propionaldehyde. mdpi.com
| Parameter | Value | Source(s) |
| Starting Materials | Ethylene, Carbon Monoxide, Hydrogen, Formaldehyde | researchgate.netgoogle.com |
| Intermediate | Propionaldehyde | researchgate.netnih.gov |
| Final Product | Methacrolein (MAL) | researchgate.netmdpi.com |
| Catalysts | Hydroformylation: Rhodium-phosphine complexesCondensation: Amine salts (e.g., Diethylamine acetate) | google.comresearchgate.netproquest.com |
| Key Features | Two-stage process: hydroformylation followed by condensation | researchgate.net |
| Reported Yield | High conversion of propionaldehyde (>99%) and high selectivity to MAL (>97%) in condensation step | proquest.combohrium.com |
Chemical Reactivity, Transformation, and Mechanistic Studies
Reactivity Profiles of Methacrolein (B123484) Diacetate in Organic Reactions
Electrophilic Behavior in Catalytic Reactions
Methacrolein diacetate, structurally a geminal diacetate, possesses inherent electrophilic character, primarily centered at the carbon atom bonded to both acetate (B1210297) groups. This electrophilicity is pronounced in the presence of acids. The compound reacts exothermically with acids, and strong oxidizing acids may lead to a reaction vigorous enough to ignite the products. nih.gov This reactivity stems from the protonation of one of the acetate's carbonyl oxygens, which transforms the acetate group into a good leaving group (acetic acid). The departure of this group can generate a resonance-stabilized allylic carbocation. This highly electrophilic intermediate can then be attacked by various nucleophiles, driving catalytic transformations. While this compound is a known raw material for synthesizing other diacetates and unsaturated esters, specific, detailed studies focusing on its broad application as an electrophile in various catalytic reactions are not extensively documented in the surveyed literature.
Role in Palladium-Catalyzed Allylic Alkylation: Reactivity Optimization with Analogues
A review of scientific literature did not yield specific information regarding the role or application of this compound as a substrate or reagent in palladium-catalyzed allylic alkylation reactions. This type of reaction typically involves an allylic electrophile and a nucleophile, and while this compound possesses an allylic structure, its specific utility and reactivity optimization in this context are not described in the available sources.
Decomposition Pathways and Stability
Acid-Mediated Hydrolysis to Methacrolein
One of the most significant decomposition pathways for this compound is its hydrolysis back to methacrolein, a reaction that is favored by acidic conditions. nih.govnoaa.gov This process is essentially the reverse of its formation reaction. The presence of an acid catalyst facilitates the cleavage of the ester linkages. The likely mechanism involves protonation of an ester oxygen, followed by nucleophilic attack by water and subsequent elimination of acetic acid. This process occurs for both acetate groups, ultimately releasing the α,β-unsaturated aldehyde, methacrolein. This instability in acidic aqueous environments is a critical consideration for its handling and storage. The methacrolein formed through this hydrolysis is itself reactive and can undergo vigorous polymerization. nih.govnoaa.gov
Reactions with Specific Chemical Classes
This compound exhibits distinct reactivity with several major classes of chemical compounds. Its reactions are often exothermic and can present significant hazards. The primary reactive sites are the electrophilic carbon of the geminal diacetate and the carbon-carbon double bond.
The compound's reactivity profile is summarized in the table below.
| Chemical Class | Observed Reactivity | Potential Products/Hazards | Citation |
|---|---|---|---|
| Acids (General) | Exothermic reaction. | Heat generation; decomposition to methacrolein. | nih.govnoaa.gov |
| Strong Oxidizing Acids | Potentially violent exothermic reaction. | Risk of ignition of reaction products. | nih.govnoaa.gov |
| Basic Solutions | Heat is generated upon mixing. | Hydrolysis of ester groups. | nih.govnoaa.gov |
| Alkali Metals and Hydrides | Reaction can generate flammable gas. | Formation of hydrogen gas. | nih.govnoaa.gov |
| Mercaptans (Thiols) | Reacts readily. | Likely conjugate addition to the double bond or reaction at the carbonyl group. | nih.govnoaa.gov |
This reactivity underscores the compound's incompatibility with strong acids, bases, and oxidizing agents. nih.gov The reaction with mercaptans suggests its potential as an electrophile in Michael-type additions, a common reaction for α,β-unsaturated carbonyl compounds. Furthermore, the generation of hydrogen gas upon contact with alkali metals and hydrides is a characteristic reaction of compounds with labile protons or reducible functional groups. nih.govnoaa.gov
Exothermic Reactions with Acids and Basic Solutions
This compound, as an ester, undergoes exothermic reactions when it comes into contact with acids. nih.gov The presence of strong acids can catalyze a hydrolysis reaction, which involves the splitting of the ester bonds by water. libretexts.orglibretexts.org This process breaks the compound down into a carboxylic acid and an alcohol. libretexts.org While this reaction can proceed with weaker acids, strong oxidizing acids may lead to a reaction that is sufficiently exothermic to ignite the resulting products. nih.gov
Similarly, interaction with basic or caustic solutions generates heat. nih.gov The alkaline hydrolysis of esters, known as saponification, is a reaction in which the base is a reactant rather than a catalyst, and it proceeds to completion. libretexts.orglibretexts.org This process yields an alcohol and a carboxylate salt. libretexts.org The heat produced during these reactions with both acids and bases can be significant, posing a potential hazard if not properly managed. nih.gov
Generation of Flammable Hydrogen with Alkali Metals and Hydrides
Reactions involving this compound and certain reactive substances can produce flammable hydrogen gas. nih.gov When mixed with alkali metals and hydrides, such as lithium aluminum hydride (LiAlH₄), esters undergo reduction. nih.govlibretexts.org This chemical transformation can lead to the generation of hydrogen gas. nih.gov The combination of flammable gas production with the potential for an exothermic reaction creates a significant risk of fire or explosion. nih.gov While powerful reducing agents like LiAlH₄ are required to reduce esters, the reaction is a common method for synthesizing primary alcohols. libretexts.orgnih.gov
Reactions with Mercaptans
This compound readily reacts with mercaptans (also known as thiols). nih.gov This reactivity is attributed to the α,β-unsaturated carbonyl structure within the methacrolein portion of the molecule. The reaction proceeds via a conjugate addition, specifically a Michael addition, where the thiol adds across the carbon-carbon double bond. acs.orgtandfonline.com This process is a fundamental method for forming carbon-sulfur bonds and is significant in both organic synthesis and biosynthetic pathways. tandfonline.comsemanticscholar.org
The reaction can be influenced by various conditions. It can be carried out without a catalyst in water, which acts to activate both the thiol and the α,β-unsaturated carbonyl compound. acs.orgorganic-chemistry.org Alternatively, bases or Lewis acids can be used to activate the reactants. tandfonline.com The reaction is generally highly chemoselective, efficiently producing β-sulfido carbonyl compounds. acs.orgorganic-chemistry.org
| Reactant Class | Reaction Type | Key Products/Observations |
| Acids | Acid-Catalyzed Hydrolysis | Carboxylic Acid, Alcohol, Exothermic |
| Basic Solutions | Saponification (Base Hydrolysis) | Carboxylate Salt, Alcohol, Exothermic |
| Alkali Metals & Hydrides | Reduction | Alcohol(s), Flammable Hydrogen Gas |
| Mercaptans (Thiols) | Conjugate (Michael) Addition | β-Sulfido Carbonyl Compound |
Applications in Advanced Materials and Fine Chemical Synthesis
Monomer in Polymer Chemistry and Copolymerization Studies
Methacrolein (B123484) diacetate serves as a valuable monomer in polymer chemistry, primarily because its diacetate group functions as a stable protecting group for the highly reactive aldehyde moiety of methacrolein. The direct polymerization of monomers containing unprotected aldehyde groups can be challenging, often leading to undesirable side reactions, crosslinking, and the formation of insoluble materials. google.com By masking the aldehyde, methacrolein diacetate allows for well-controlled polymerization through its vinyl group, producing soluble, linear polymers with latent aldehyde functionality. google.comresearchgate.net
The synthesis of copolymers using monomers with protected aldehyde groups is a key strategy for producing well-defined functional polymers. acs.org this compound is an exemplar of this class of monomers. It can be copolymerized with other vinyl monomers using standard polymerization techniques, such as free-radical polymerization. google.com The diacetate group is stable under these conditions, ensuring that the aldehyde does not interfere with the polymerization process.
After the polymer backbone is formed, the diacetate groups can be hydrolyzed under acidic conditions to regenerate the pendant aldehyde groups. acs.org This post-polymerization deprotection strategy yields a water-soluble copolymer with a tunable number of reactive aldehyde sites, which are then available for further chemical modification. acs.orgnih.gov This method provides superior control over the polymer architecture compared to the direct polymerization of methacrolein.
Key advantages of this approach include:
Controlled Polymerization: Avoids premature crosslinking and gelation. google.com
Solubility: Produces soluble and processable polymers.
Latent Functionality: The protected aldehyde groups can be unmasked when needed for specific applications.
The copolymerization of this compound with N-vinylpyrrolidone (VP) yields copolymers that combine the properties of both monomers. Poly(N-vinylpyrrolidone) (PVP) is a well-known biocompatible and water-soluble polymer widely used in biomedical and pharmaceutical applications. nih.govresearchgate.net Introducing methacrolein units into the polymer chain imparts reactive handles for further functionalization.
While specific studies detailing the copolymerization of this compound with VP are not extensively documented in public literature, the principles of copolymerizing functional monomers with VP are well-established. mdpi.comku.ac.ae The resulting P(VP-co-methacrolein) copolymer, obtained after deprotection of the diacetate, would feature the biocompatibility and hydrophilicity of PVP alongside reactive aldehyde groups. These groups can be used to covalently attach biomolecules or crosslink the polymer matrix, making these materials highly suitable for advanced biomedical applications.
Similarly, copolymerizing this compound with N-methyl-N-vinylacetamide (NMVA) can produce specialized materials. P(NMVA) is a thermoresponsive polymer, exhibiting changes in solubility in response to temperature variations. By incorporating methacrolein units, a dual-functional polymer can be created that is both thermoresponsive and chemically reactive. The pendant aldehyde groups on the deprotected copolymer would allow for the conjugation of molecules or the formation of crosslinked networks, enabling the creation of "smart" materials that respond to multiple stimuli.
The true utility of copolymers derived from this compound lies in the tailored properties achievable after the aldehyde groups are revealed.
Drug Delivery Systems: The pendant aldehyde groups serve as anchor points for attaching drug molecules, often via pH-sensitive bonds like imines (Schiff bases). researchgate.net This allows for the creation of prodrugs or polymer-drug conjugates where the drug is stably bound to the polymer carrier in the bloodstream but is released under the acidic conditions found in tumor tissues or endosomal compartments. This targeted release mechanism can enhance therapeutic efficacy and reduce systemic side effects. researchgate.net
Coatings and Adhesives: In materials science, the aldehyde functionality is exploited for crosslinking reactions. google.com When polymers containing pendant aldehyde groups are formulated with compounds containing multiple amine groups (diamines or polyamines), they can form stable, crosslinked networks at ambient or slightly elevated temperatures. This crosslinking chemistry is the basis for creating durable coatings and strong adhesives with excellent water and solvent resistance. google.com
| Comonomer | Key Property from Comonomer | Functionality from Methacrolein Unit | Potential Application |
|---|---|---|---|
| Vinylpyrrolidone (VP) | Biocompatibility, Hydrophilicity | Drug conjugation, Hydrogel formation | Biomedical devices, Drug delivery |
| N-Methyl-N-vinylacetamide (NMVA) | Thermo-responsiveness | Crosslinking, Stimuli-responsive conjugation | Smart hydrogels, Injectable polymers |
Role as an Intermediate in Multi-step Organic Synthesis
Beyond polymer science, this compound is a useful intermediate in multi-step organic synthesis. The diacetate group provides a robust method for protecting an aldehyde while other chemical transformations are carried out on different parts of the molecule. Aldehydes are highly reactive and can interfere with a wide range of common organic reactions. By converting it to the less reactive geminal diacetate, chemists can perform reactions that would otherwise be incompatible with a free aldehyde. The aldehyde can then be easily regenerated when needed by simple acid-catalyzed hydrolysis.
Conjugation with Biomolecules via Deacetylation
Currently, there is a lack of direct scientific literature detailing the specific use of this compound for the conjugation with biomolecules following a deacetylation step. However, the underlying reactivity of methacrolein, the molecule that would be generated upon the removal of the acetate (B1210297) groups, is well-documented. This reactivity provides a strong theoretical basis for the potential application of this compound as a bioconjugation agent.
The deacetylation of this compound would yield methacrolein, an α,β-unsaturated aldehyde. Molecules of this class are known to be highly reactive towards nucleophilic residues found in biomolecules such as proteins. The primary mechanisms for this reactivity are Michael addition and Schiff base formation.
Michael Addition: The α,β-unsaturated carbonyl structure of methacrolein makes it a prime candidate for Michael addition reactions with soft nucleophiles. In a biological context, the most reactive amino acid side chain for this type of reaction is the thiol group of cysteine. The reaction involves the addition of the sulfhydryl group across the carbon-carbon double bond of methacrolein.
Schiff Base Formation: The aldehyde functionality of methacrolein can react with primary amino groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a protein, to form a Schiff base (an imine). This reaction proceeds via a hemiaminal intermediate followed by dehydration.
The high reactivity of acrolein, a similar α,β-unsaturated aldehyde, with proteins has been extensively studied. It is known to react readily with cysteine, histidine, and lysine residues. nih.govacs.org This body of research strongly suggests that methacrolein, and by extension this compound after deacetylation, would exhibit similar reactivity and thus could be a valuable tool for the modification and crosslinking of proteins and other biomolecules.
Potential Research Findings on Methacrolein-Biomolecule Conjugation:
| Target Residue | Reaction Type | Potential Adduct |
| Cysteine | Michael Addition | Cys-S-CH(CH3)-CH2-CHO |
| Lysine | Schiff Base Formation | Lys-N=CH-C(CH3)=CH2 |
| Histidine | Michael Addition | His-N-CH(CH3)-CH2-CHO |
| N-terminus | Schiff Base Formation | N-term-N=CH-C(CH3)=CH2 |
This table represents hypothetical adducts based on the known reactivity of α,β-unsaturated aldehydes with amino acid residues. Further experimental validation with methacrolein is required.
Exploration in Catalysis
The exploration of this compound as a catalyst or co-catalyst in organic reactions is an area with limited available research. The structure of this compound does not immediately suggest a primary catalytic role in most major classes of organic reactions.
Application as a Catalyst or Co-catalyst in Organic Reactions
As of the current scientific literature, there are no established applications of this compound as a catalyst or co-catalyst in organic reactions. Its chemical structure, a geminal diacetate, is typically associated with being a protective group for aldehydes rather than a catalytically active species. The ester functionalities are generally stable under neutral conditions and are unlikely to participate directly in catalytic cycles.
Under acidic conditions, this compound can hydrolyze to release methacrolein and acetic acid. While acetic acid can act as a Brønsted acid catalyst in some reactions, its generation from this compound would likely be stoichiometric rather than catalytic.
Specific Examples: Friedel-Crafts Reactions
There is no evidence in the scientific literature to support the use of this compound as a catalyst or acylating agent in Friedel-Crafts reactions. Friedel-Crafts acylation is a well-established method for the introduction of an acyl group onto an aromatic ring. chemistrysteps.com This reaction typically employs acyl chlorides or acid anhydrides as the acylating agents in the presence of a strong Lewis acid catalyst, such as aluminum chloride. chemistrysteps.comnih.gov
The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. Geminal diacetates, such as this compound, are not known to generate acylium ions under standard Friedel-Crafts conditions. The carbon-oxygen bonds in the acetate groups are not sufficiently polarized to be cleaved by a Lewis acid to form a reactive electrophile for aromatic substitution.
Comparison of Acylating Agents in Friedel-Crafts Reactions:
| Acylating Agent | Catalyst Requirement | Reactivity | Byproducts |
| Acyl Chloride | Strong Lewis Acid (e.g., AlCl3) | High | HCl |
| Acid Anhydride (B1165640) | Strong Lewis Acid (e.g., AlCl3) | Moderate to High | Carboxylic Acid |
| This compound | Not Applicable | No reported reactivity | Not Applicable |
Biological Activity and Medicinal Chemistry Applications
Investigation of Potential Biological Effects
Despite a thorough review of scientific databases, no specific studies were identified that investigate the anticancer, antiviral, or antifungal properties of methacrolein (B123484) diacetate or its derivatives.
Anticancer Properties of Derivatives
There is no available scientific literature detailing the investigation of methacrolein diacetate derivatives for anticancer properties. Research on the anticancer potential of other α,β-unsaturated carbonyl compounds exists, but these findings cannot be directly extrapolated to this compound.
Antiviral Properties of Derivatives
Similarly, a comprehensive search of published studies yielded no information on the evaluation of this compound derivatives for antiviral activity. The field of antiviral research is extensive, but this specific compound does not appear to have been a subject of investigation in this context.
Antifungal Efficacy (e.g., against Phytophthora palmivora)
No studies were found that specifically assess the antifungal efficacy of this compound against any fungal species, including the plant pathogen Phytophthora palmivora. While research has been conducted on various fungicides for the control of P. palmivora, this compound is not mentioned among the tested compounds.
Mechanistic Insights into Biological Interactions
The mechanisms through which this compound might interact with biological systems have not been specifically elucidated in the available scientific literature. While the biological interactions of the related aldehyde, acrolein, are well-documented, similar detailed studies for this compound are absent.
Indirect Pathways Involving Oxidative Stress and Cellular Signaling Cascades
There is no direct evidence from scientific studies to suggest that this compound is involved in indirect biological pathways through the induction of oxidative stress or the modulation of cellular signaling cascades. Studies on acrolein have shown that it can induce oxidative stress and affect signaling pathways. oup.commdpi.comnih.govnih.govresearchgate.net However, the presence of the diacetate group in this compound fundamentally alters its chemical nature, and therefore, its biological activity in this regard cannot be assumed.
Comparative Studies on Direct Interaction with DNA and Proteins
No comparative or direct studies on the interaction of this compound with DNA and proteins were found in the scientific literature. Acrolein is known to form adducts with DNA and proteins, which is a key mechanism of its toxicity. oup.comnih.gov However, whether this compound acts in a similar manner is currently unknown, as no specific research has been published on this topic.
Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Methacrolein (B123484) diacetate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Methacrolein diacetate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structural integrity. While specific experimental data for this compound is available from sources like Sigma-Aldrich, detailed spectral assignments are often determined through analysis of similar structures and theoretical predictions nih.gov.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) would appear in the downfield region, typically between 5 and 6 ppm. The methyl protons (-CH₃) attached to the double bond would resonate at a higher field, likely around 1.7 to 2.0 ppm. The two acetate (B1210297) methyl groups (-OCOCH₃) would give rise to a sharp singlet, typically in the range of 2.0 to 2.2 ppm. The methine proton (-CH) would be expected to appear as a multiplet, with its chemical shift influenced by the adjacent electronegative oxygen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the acetate groups (typically in the range of 168-172 ppm), the sp² hybridized carbons of the double bond (around 115-140 ppm), the methine carbon, and the methyl carbons. For the related compound 2-methylpropene, the sp² carbons appear at approximately 114 ppm (=CH₂) and 142 ppm (>C=), and the methyl carbons resonate around 23 ppm.
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | 5.0 - 6.0 | Vinyl protons (=CH₂) |
| ¹H | 1.7 - 2.0 | Methyl protons (-C(CH₃)=) |
| ¹H | 2.0 - 2.2 | Acetate methyl protons (-OCOCH₃) |
| ¹³C | 168 - 172 | Carbonyl carbons (-C=O) |
| ¹³C | 115 - 140 | Olefinic carbons (>C=C<) |
| ¹³C | ~20 | Methyl carbons (-CH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR (Fourier Transform Infrared) and ATR-IR (Attenuated Total Reflectance IR) techniques are employed. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, the C=C stretching of the alkene, and the C-O stretching of the acetate moieties.
Key characteristic absorption bands for this compound include a strong peak around 1740-1760 cm⁻¹ due to the carbonyl (C=O) stretch of the acetate groups. The C=C double bond stretching vibration is expected to appear in the region of 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester groups typically show strong absorptions in the 1000-1300 cm⁻¹ range. The =C-H bending vibrations of the vinyl group can be observed around 900-1000 cm⁻¹.
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2950-3100 | =C-H, -C-H | Stretching |
| 1740-1760 | C=O (Ester) | Stretching |
| 1640-1680 | C=C (Alkene) | Stretching |
| 1000-1300 | C-O (Ester) | Stretching |
| 900-1000 | =C-H | Bending |
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are essential for separating this compound from impurities and for determining the composition of reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). In the analysis of this compound, the gas chromatograph separates the compound from other volatile components in a sample. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (172.18 g/mol ) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its identification. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. For this compound, characteristic fragments would likely arise from the cleavage of the acetate groups. The NIST (National Institute of Standards and Technology) library contains mass spectral data for this compound, with prominent peaks observed at m/z values of 43, 70, and 130 nih.gov. The peak at m/z 43 is characteristic of the acetyl cation [CH₃CO]⁺, a very common fragment for acetate esters.
| m/z | Possible Fragment Ion |
|---|---|
| 172 | [C₈H₁₂O₄]⁺ (Molecular Ion) |
| 130 | [M - CH₂CO]⁺ |
| 70 | [M - 2(CH₃CO) + H]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for analyzing complex mixtures.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution order would depend on the polarity of the compounds in the mixture. A UV detector is often used for detection if the analyte possesses a chromophore. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for similar compounds, such as diacylglycerol acetates, can be adapted nih.gov. These methods often use a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, isopropanol, and water, with detection by a differential refractometer if the analyte lacks a strong UV chromophore nih.gov.
Advanced Techniques for Polymerization Studies
This compound can undergo hydrolysis under acidic conditions to form methacrolein, which is known to polymerize nih.gov. Advanced analytical techniques are crucial for studying the kinetics and mechanisms of such reactions.
The polymerization of methacrolein, the hydrolysis product of this compound, can be monitored using various in-situ analytical techniques. For instance, spectroscopic methods like in-situ FTIR or Raman spectroscopy can be used to track the disappearance of the monomer and the appearance of the polymer by monitoring the changes in the characteristic vibrational bands of the C=C and C=O functional groups.
Furthermore, techniques like Differential Scanning Calorimetry (DSC) can be employed to study the thermal properties of the polymerization reaction, providing information on the heat of polymerization and the glass transition temperature of the resulting polymer. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential tool for determining the molecular weight and molecular weight distribution of the polymer formed during the reaction. By periodically taking samples from the reaction mixture and analyzing them with SEC, the progress of the polymerization and the evolution of the polymer chain length can be monitored.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. resolvemass.ca In the context of polymers synthesized using this compound, GPC is instrumental in characterizing the resulting polymer chains. The technique separates molecules based on their hydrodynamic volume in solution. aimplas.net
The fundamental principle of GPC involves passing a polymer solution through a column packed with porous gel beads. youtube.com Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. infinitalab.comshimadzu.com This separation by size allows for the determination of various molecular weight averages, including:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. resolvemass.ca
Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the polymer. resolvemass.ca
Z-average molecular weight (Mz): A higher-order average that is more sensitive to the presence of high molecular weight species. resolvemass.ca
The ratio of Mw to Mn is known as the polydispersity index (PDI), which provides a measure of the breadth of the molecular weight distribution in the polymer sample. resolvemass.ca
A typical GPC system consists of a solvent delivery system, an injector, a series of columns, and a detector. The most common detector is the refractive index (RI) detector, which measures the change in the refractive index of the solvent as the polymer elutes. youtube.com For more comprehensive analysis, GPC systems can be equipped with multiple detectors, such as a viscometer and a light scattering detector, which can provide absolute molecular weight determination without the need for calibration with polymer standards of a similar structure. aimplas.net
The data obtained from GPC analysis is presented as a chromatogram, which is a plot of detector response versus elution volume or time. By calibrating the system with well-characterized polymer standards of known molecular weights, a calibration curve can be constructed to relate elution time to molecular weight, allowing for the accurate determination of the molecular weight distribution of the polymer sample derived from this compound. aimplas.netyoutube.com
Table 1: Key Parameters Determined by GPC
| Parameter | Description | Significance for Polymers from this compound |
| Mn (Number-Average Molecular Weight) | Total weight of polymer divided by the number of molecules. | Relates to properties like colligative properties. |
| Mw (Weight-Average Molecular Weight) | Average molecular weight weighted by the mass of the molecules. | Influences bulk properties such as strength and viscosity. |
| Mz (Z-Average Molecular Weight) | Higher-order average sensitive to high molecular weight fractions. | Provides information on the high molecular weight tail of the distribution. |
| PDI (Polydispersity Index) | Ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |
Initiator Fragment Quantification (e.g., Peroxide Consumption Assays)
In polymerization reactions initiated by peroxides, quantifying the consumption of the initiator is crucial for understanding the reaction kinetics and the efficiency of the initiation step. For polymerizations involving this compound, where a peroxide initiator might be used, monitoring the decrease in peroxide concentration over time provides valuable data.
One common class of initiators for free-radical polymerization are organic peroxides, such as benzoyl peroxide (BPO). researchgate.net The decomposition of these peroxides generates free radicals that initiate the polymerization chain reaction. The rate of this decomposition and subsequent initiation can be influenced by factors such as temperature and the presence of activators or inhibitors. illinois.edunih.gov
Several methods can be employed to quantify the consumption of peroxide initiators. Titration methods, for example, can be used to determine the concentration of remaining peroxide at different time points during the polymerization. This involves taking aliquots of the reaction mixture and reacting the peroxide with a suitable reducing agent, followed by back-titration to determine the amount of unreacted reducing agent.
Another approach involves spectroscopic techniques. For instance, if the initiator has a distinct chromophore, its concentration can be monitored using UV-Vis spectroscopy. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be used to separate the initiator from the reaction mixture and quantify its concentration.
The data from initiator consumption assays can be used to determine the rate of initiation and the initiator efficiency. This information is vital for optimizing polymerization conditions to achieve desired polymer properties. For instance, a study on methacrylate (B99206) bone cement polymerization demonstrated the use of differential scanning calorimetry (DSC) to study the polymerization kinetics as a function of benzoyl peroxide concentration. nih.gov
Table 2: Methods for Peroxide Initiator Quantification
| Method | Principle | Application in this compound Polymerization |
| Titration Assays | Redox titration to determine peroxide concentration. | Provides a direct measure of the remaining initiator. |
| UV-Vis Spectroscopy | Measurement of absorbance at a specific wavelength corresponding to the initiator. | Useful if the initiator has a unique and strong chromophore. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the initiator from the reaction mixture. | Offers high sensitivity and specificity for initiator analysis. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow associated with the polymerization reaction. | Provides kinetic information related to initiator decomposition and polymerization rate. nih.gov |
Mechanistic Analysis Techniques
Elucidating the reaction mechanisms involving this compound requires sophisticated analytical techniques capable of identifying transient intermediates and final products. Mass spectrometry, in its various forms, is a particularly powerful tool for these investigations.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.net This makes it an invaluable tool for identifying and characterizing reactive intermediates in solution-phase reactions. nih.govunibo.it For reactions involving this compound, such as its hydrolysis or participation in organocatalytic reactions, ESI-MS can provide direct evidence for the existence of proposed intermediates.
The principle of ESI-MS involves applying a high voltage to a liquid sample as it is passed through a capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. researchgate.net
In the context of this compound, which has an acetal-like structure, ESI-MS could be employed to study its hydrolysis. The hydrolysis of acetals proceeds through charged intermediates, such as protonated acetals and alkoxy carbonium ions, which are amenable to detection by ESI-MS. By analyzing the reaction mixture at various time points, it is possible to observe the appearance and disappearance of these intermediates, providing a detailed picture of the reaction pathway.
Furthermore, in organocatalyzed reactions where this compound might act as a substrate, ESI-MS can be used to detect key catalytic cycle intermediates. For example, in reactions catalyzed by primary or secondary amines, intermediates such as iminium ions or enamines could be formed and subsequently detected by ESI-MS. unibo.it
Table 3: Potential Reaction Intermediates of this compound Detectable by ESI-MS
| Reaction Type | Potential Intermediate | Significance in Mechanism Elucidation |
| Acid-Catalyzed Hydrolysis | Protonated this compound | Confirms the initial activation step of the acetal. |
| Acid-Catalyzed Hydrolysis | Alkoxy Carbonium Ion | Provides evidence for the C-O bond cleavage and formation of a key reactive species. |
| Organocatalytic Addition | Iminium Ion (with amine catalyst) | Elucidates the mode of activation of the carbonyl group by the catalyst. |
| Organocatalytic Addition | Enamine Intermediate (with amine catalyst) | Confirms the formation of the nucleophilic species in enamine catalysis. |
Photoionization Mass Spectrometry for Reaction Product Analysis
Photoionization Mass Spectrometry (PIMS) is an analytical technique that uses high-energy photons, typically in the vacuum ultraviolet (VUV) range, to ionize molecules. The energy of the photons can be precisely controlled, allowing for selective ionization of different compounds in a mixture based on their ionization energies. This "soft" ionization method often results in less fragmentation compared to electron ionization, making it well-suited for the analysis of complex reaction product mixtures.
For reactions involving this compound, which is an α,β-unsaturated ester derivative, PIMS could be a valuable tool for identifying and quantifying the various products formed. The double bond and ester functionalities in the reaction products will influence their ionization energies, potentially allowing for their selective detection.
In the analysis of unsaturated esters, mass spectrometry techniques are crucial for structure elucidation, including the determination of double bond positions. nih.govshimadzu.com While not specifically photoionization, other ionization methods in mass spectrometry have been developed to pinpoint the location of unsaturation in fatty acid methyl esters, which share structural similarities with derivatives of this compound. nih.gov
The fragmentation patterns observed in the mass spectra of unsaturated esters can provide detailed structural information. For instance, characteristic fragmentation pathways can reveal the positions of substituents and the carbon chain structure. youtube.com In the context of complex reaction mixtures resulting from the transformation of this compound, PIMS, coupled with tandem mass spectrometry (MS/MS), could be employed to separate and identify isomeric products.
Table 4: Application of Mass Spectrometry in the Analysis of Unsaturated Ester Products
| Analytical Goal | Mass Spectrometry Approach | Information Obtained |
| Product Identification | Soft ionization (e.g., Photoionization) to obtain molecular ions. | Determination of the molecular weights of the reaction products. |
| Structure Elucidation | Tandem Mass Spectrometry (MS/MS) of selected molecular ions. | Fragmentation patterns that reveal the structure of the products, including the position of functional groups. |
| Isomer Differentiation | Ionization techniques coupled with chromatographic separation (e.g., GC-MS). | Separation and identification of isomeric products based on their retention times and mass spectra. |
| Double Bond Localization | Chemical ionization with specific reagents followed by MS/MS. | Diagnostic fragment ions that pinpoint the location of double bonds in the molecule. nih.gov |
Environmental Fate and Ecotoxicological Considerations Academic Research
Research on Environmental Impact and Fate
The environmental behavior of methacrolein (B123484) diacetate is primarily dictated by its chemical stability and reactivity. Information regarding its complete environmental lifecycle is limited, highlighting significant areas where further research is needed.
Degradation Pathways in Environmental Compartments
Detailed studies on the degradation of methacrolein diacetate in soil, air, and water are not extensively available. However, its chemical nature provides insight into likely pathways. As an ester, it is susceptible to hydrolysis. Acidic conditions, in particular, are known to favor its breakdown to form methacrolein. nih.govnoaa.gov This reaction is significant as the resulting product, methacrolein, has its own distinct environmental and toxicological profile.
The compound does not react rapidly with air or water under neutral conditions. noaa.gov However, runoff from fire control or dilution water containing this compound may be corrosive and/or toxic, potentially causing environmental contamination. nih.govnoaa.gov When heated to decomposition, it is known to emit acrid smoke and irritating fumes. nih.gov
Environmental Kinetics Studies: Identified Research Gaps
A significant research gap exists in the area of environmental kinetics for this compound. There is a lack of published studies detailing the rate of its degradation (e.g., hydrolysis rates under various environmental pH and temperature conditions) in different environmental compartments. Understanding these rates is crucial for accurately modeling its persistence and potential for transport in the environment. Without kinetic data, predicting environmental concentrations and exposure levels for ecosystems remains a significant challenge.
Assessment of Pollution Hazard Potential: Identified Research Gaps
Key research gaps include:
Aquatic Toxicity: A lack of detailed studies on its toxicity to various aquatic organisms (fish, invertebrates, algae). This data is essential for establishing environmental quality standards and assessing the risk of spills or industrial effluent release.
Soil Ecotoxicity: Insufficient information on its effects on soil microorganisms and terrestrial ecosystems.
Bioaccumulation Potential: No available data on its potential to accumulate in living organisms, a critical factor in assessing long-term environmental risk.
Toxicological Research and Health Effects Evaluation
Toxicological data indicates that this compound is a potent irritant with the potential for severe acute effects. However, knowledge regarding its long-term health implications is notably deficient.
Studies on Irritant Properties: Ocular, Dermal, and Respiratory Tract
This compound is a well-documented irritant to the eyes, skin, and respiratory system. wikipedia.orgnj.gov Acute, or short-term, exposure can lead to immediate and severe effects. nj.gov
Ocular Irritation: Contact can cause severe irritation and burns to the eyes, with the potential for lasting damage. nj.gov In rabbit eye studies, the compound was rated a 9 on a 10-point scale for irritation, indicating a high potential for severe irritation and corneal injury. nih.govwikipedia.org
Dermal Irritation: The compound is markedly irritating to the skin and can cause chemical burns. nih.govwikipedia.org A significant hazard is its ability to be absorbed through the skin, which can contribute to systemic toxicity. wikipedia.orgnj.gov
Respiratory Tract Irritation: Inhalation of this compound can irritate the nose and throat, leading to symptoms such as coughing and wheezing. nj.gov Animal studies have demonstrated its hazard upon inhalation; all rats exposed to saturated vapors for one hour died, and five out of six rats exposed to 63.5 ppm for four hours also died. wikipedia.org
Investigation of Systemic Toxicity and Long-Term Health Effects: Identified Research Gaps
Acute exposure to this compound can lead to systemic symptoms including headache, dizziness, weakness, and nausea. nih.govnoaa.gov The ability of the compound to be absorbed through the skin increases exposure and the risk of such effects. nj.gov
There are major research gaps concerning the chronic, long-term health effects of this compound. nj.gov
Chronic Toxicity: According to the New Jersey Department of Health and Senior Services, this compound has not been tested for its chronic (long-term) health effects, aside from its immediate irritant properties. nj.gov
Carcinogenicity: There is no available information or testing on the potential of this compound to cause cancer in animals or humans. nj.gov
Reproductive/Developmental Toxicity: Data on its potential to affect reproduction or development is also lacking.
This absence of data means that the potential for long-term systemic toxicity and other chronic health issues following repeated or prolonged low-level exposure is currently unknown.
Research on Carcinogenic and Reproductive Toxicity Potential: Identified Research Gaps
Significant gaps exist in the scientific literature regarding the long-term health effects of this compound, particularly its potential to cause cancer or reproductive harm. While its acute toxicity is well-documented—classified as an extremely hazardous substance capable of causing severe irritation and burns to the skin, eyes, and respiratory tract—its chronic effects remain largely unstudied wikipedia.orgnih.gov.
A fact sheet from the New Jersey Department of Health explicitly states that this compound has not been tested for chronic (long-term) health effects nj.gov. This lack of data is a primary research gap. Regulatory and research bodies like the United States Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC) have not evaluated the carcinogenicity of the related compound, methacrolein, due to a lack of human or animal studies texas.gov. Consequently, no occupational exposure limits have been established for this compound, highlighting the uncertainty surrounding safe long-term exposure levels nj.gov.
The absence of comprehensive studies means that the potential for this compound to act as a carcinogen or a reproductive toxicant is currently unknown. Most available information focuses on immediate hazards, such as irritation and acute toxicity upon inhalation, ingestion, or skin contact wikipedia.orgnih.govhaz-map.com. Further research, including long-term animal studies and epidemiological investigations, is necessary to fill these critical knowledge gaps.
Table 1: Summary of Toxicity Data and Research Gaps for this compound
| Toxicity Endpoint | Findings | Identified Research Gaps |
|---|---|---|
| Acute Toxicity | Severe irritant to eyes, skin, and respiratory tract; can cause chemical burns wikipedia.orgnih.gov. High toxicity upon inhalation and skin absorption wikipedia.org. | Not applicable (well-documented). |
| Carcinogenicity | No data available. Not evaluated by major toxicological agencies nj.govtexas.gov. | The carcinogenic potential is completely unknown. Long-term bioassays are needed. |
| Reproductive Toxicity | No data available. | The effects on fertility, reproduction, and development are unknown. |
| Chronic Exposure | Not tested for long-term health effects nj.gov. | The systemic effects of prolonged, low-level exposure are uncharacterized. |
Metabolic Fate and Detoxification Mechanisms (e.g., Conjugation with Antioxidants)
Specific studies detailing the metabolic pathways of this compound are scarce. However, its metabolism can be inferred from its chemical structure and the known pathways of related α,β-unsaturated aldehydes, such as its parent compound, methacrolein. It is chemically plausible that this compound first undergoes hydrolysis to yield methacrolein and acetic acid. The resulting methacrolein would then be subject to detoxification processes.
The primary detoxification route for α,β-unsaturated aldehydes like methacrolein is through conjugation with glutathione (B108866) (GSH), a major endogenous antioxidant nih.govwikipedia.org. This process, a key Phase II metabolic reaction, is catalyzed by glutathione S-transferase enzymes wikipedia.org. The conjugation occurs via the nucleophilic attack of the GSH thiol group on the electrophilic β-carbon of methacrolein, neutralizing its reactivity uomustansiriyah.edu.iq.
Following the initial conjugation, the glutathione adduct undergoes further biotransformation. The γ-glutamyl and glycinyl residues are sequentially removed, and the remaining cysteine conjugate is acetylated to form a mercapturic acid nih.govwikipedia.org. These mercapturic acids are more water-soluble and can be readily excreted in the urine, serving as biomarkers for exposure to the parent compound nih.gov. This pathway effectively detoxifies the reactive aldehyde, protecting cellular components from damage uomustansiriyah.edu.iq.
Atmospheric Chemistry and Environmental Fate of Related Compounds (e.g., Methacrolein)
Methacrolein, a related compound to this compound, is released into the atmosphere from both natural and anthropogenic sources, including the oxidation of isoprene (B109036) emitted by vegetation texas.gov. Its fate in the atmosphere is primarily governed by photochemical reactions.
The dominant removal process for atmospheric methacrolein is its reaction with the hydroxyl radical (OH) nih.govnih.gov. This reaction can proceed via two main pathways:
Addition to the double bond : The OH radical adds to the olefinic carbons, leading to the formation of peroxy radicals in the presence of oxygen (O₂) nih.gov. These radicals can react with nitric oxide (NO) or undergo isomerization. A key isomerization pathway involves a 1,4-H-shift of the aldehydic hydrogen, which ultimately decomposes to produce hydroxyacetone (B41140) and regenerate an OH radical nih.gov.
Hydrogen abstraction : The OH radical can abstract a hydrogen atom from the aldehyde group, leading to the formation of methacryloylperoxy nitrate (B79036) (MPAN) and methacrylicperoxy acid (MPAA) nih.govacs.org. Further oxidation of these compounds by OH radicals can produce hydroxymethyl-methyl-α-lactone (HMML) in high yields nih.govacs.org. HMML is a precursor to 2-methylglyceric acid, a known component of secondary organic aerosols (SOAs), which have implications for air quality and climate nih.govacs.org.
Additionally, the aqueous-phase ozonolysis of methacrolein in clouds and fog droplets has been identified as a potentially significant source of atmospheric oxidants, including hydrogen peroxide (H₂O₂) and methylglyoxal (B44143) copernicus.org. These reactions can contribute to the formation of aqueous-phase secondary organic aerosols copernicus.org.
Table 2: Key Atmospheric Reactions of Methacrolein
| Reactant | Major Products | Environmental Significance |
|---|---|---|
| Hydroxyl Radical (OH) | Hydroxyacetone, Hydroxymethyl-methyl-α-lactone (HMML) nih.govnih.govacs.org | Leads to the formation of secondary organic aerosols (SOAs) nih.govacs.org. |
| Ozone (O₃) (aqueous) | Hydrogen Peroxide (H₂O₂), Methylglyoxal, Hydroxymethyl hydroperoxide copernicus.org | Contributes to oxidant formation in the atmospheric aqueous phase and potential aerosol formation copernicus.org. |
Advanced Research Topics and Future Directions
Novel Catalytic Approaches for Synthesis and Transformation
The development of advanced catalytic systems is paramount for improving the efficiency, selectivity, and environmental footprint of chemical production. For methacrolein (B123484) diacetate, research is beginning to explore catalysts that can streamline its synthesis and unlock new transformative reactions.
The commercial synthesis of esters and diesters typically involves the esterification of a polyol with an acid, acid anhydride (B1165640), or acid chloride in the presence of a catalyst. nih.gov For methacrolein diacetate, research has pointed towards the use of cation-exchange resins as effective catalysts in solvent-free conditions. mdpi.com However, much of the recent catalytic innovation has focused on the high-yield production of its precursor, methacrolein.
Significant progress has been made in the catalytic condensation of propionaldehyde (B47417) and formaldehyde (B43269) to produce methacrolein, a key intermediate. mdpi.com A variety of highly efficient catalytic systems have been developed, which could be foundational for future integrated production of this compound. These catalysts primarily facilitate the Mannich reaction or aldol (B89426) condensation pathways. mdpi.commdpi.com
Key catalytic systems for methacrolein synthesis include:
Secondary Amines and Carboxylic Acids: Combinations like dibutylamine (B89481) acetate (B1210297) and diethylamine (B46881)/acetic acid have been shown to produce methacrolein with yields up to 97.3%. mdpi.com The catalytic activity is influenced by the nucleophilicity and steric hindrance of the amine, as well as the co-catalytic role of the acid in promoting the dehydration of intermediates. mdpi.com
Organocatalysts: L-proline has been identified as a highly effective organocatalyst for the Mannich synthesis of methacrolein, achieving yields of 94% with 97% conversion. mdpi.com
Heterogeneous Catalysts: Layered double hydroxides (LDHs), particularly those intercalated with organocatalysts like L-proline, are being explored as recyclable, solid catalysts to improve the selectivity of the aldol condensation route. mdpi.com
Future research is directed towards developing a tandem catalytic process that first synthesizes methacrolein with high efficiency using these advanced systems, followed by an immediate, in-situ catalytic conversion to this compound. This would represent a significant advancement in process intensification and efficiency.
| Catalyst System | Reaction Pathway | Reported Yield | Key Features |
|---|---|---|---|
| Dibutylamine Acetate | Mannich Reaction | Up to 97.3% mdpi.com | Homogeneous catalyst; activity dependent on acid/amine ratio. mdpi.com |
| L-proline | Mannich Reaction | 94% mdpi.com | Efficient organocatalyst for mild reaction conditions. mdpi.com |
| Layered Double Hydroxides (LDHs) | Aldol Condensation | ~36% Selectivity (unmodified) mdpi.com | Heterogeneous, recyclable catalyst; selectivity is a challenge. mdpi.com |
| L-proline intercalated LDHs | Aldol Condensation | Higher selectivity than unmodified LDHs mdpi.com | Combines benefits of heterogeneous and organocatalysis. mdpi.com |
While specific research into organocatalytic cascade reactions involving this compound as a substrate is still an emerging field, the principles have been extensively and successfully applied to the synthesis of its precursor, methacrolein. mdpi.com These reactions, particularly following the Mannich pathway, represent a cornerstone of modern efficient synthesis. mdpi.com
The organocatalytic Mannich reaction for methacrolein synthesis is a multi-step process that occurs in a single pot: mdpi.com
A secondary amine catalyst (e.g., dibutylamine) reacts with formaldehyde in a nucleophilic addition to form an amino methanol (B129727) intermediate. mdpi.com
Promoted by an acid co-catalyst (e.g., acetic acid), this intermediate dehydrates to form a highly reactive iminium ion. mdpi.com
Propionaldehyde is enolized by the acid. mdpi.com
The iminium ion, acting as an electrophile, is attacked by the enol of propionaldehyde to form a "Mannich base." mdpi.com
Finally, the Mannich base undergoes enolization and decomposition, regenerating the secondary amine catalyst and yielding the final product, methacrolein. mdpi.com
The success of this strategy in producing methacrolein highlights a significant opportunity for future research. The development of novel organocatalytic cascade reactions that either utilize this compound as a starting material for more complex molecules or that incorporate its formation as a final step in a longer reaction sequence is a logical and promising direction for synthetic chemistry.
Electrochemical synthesis is gaining prominence as a powerful tool in green chemistry, offering pathways that can reduce waste and avoid the use of harsh chemical reagents. Electrochemical cascade reactions, which integrate multiple reaction steps into a single electrochemical process, represent a frontier in this field.
Currently, the application of electrochemical cascade reactions to the synthesis or transformation of this compound is an unexplored area of research. However, the potential benefits warrant investigation. Such a strategy could offer novel routes for functionalizing the molecule or for its synthesis under exceptionally mild conditions. Future research in this domain could focus on developing electrocatalytic systems that enable C-C or C-O bond formations in a cascade sequence, potentially starting from simple precursors and culminating in the formation of this compound or its derivatives. This represents a significant, forward-looking opportunity to apply modern synthetic tools to this chemical compound.
Computational Chemistry and Modeling Studies
Computational chemistry provides invaluable insights into reaction mechanisms, reactivity, and the environmental fate of chemical compounds. While modeling studies specifically targeting this compound are scarce, extensive theoretical work on its precursor, methacrolein, has laid a robust foundation for future investigations.
Computational studies, particularly those using quantum chemistry methods, have been instrumental in elucidating the complex reactivity of methacrolein. nih.gov This research provides a blueprint for how similar theoretical approaches could be applied to this compound.
For instance, the atmospheric reaction of methacrolein with chlorine atoms has been studied in detail. nih.gov Using theoretical calculations, researchers have constructed two-dimensional potential energy surfaces to map the minimum energy path of the reaction. These models show that the reaction proceeds via a barrierless addition of the chlorine atom to the C=C double bond, leading to a terminal addition intermediate. This intermediate can then undergo further reactions, with the dominant pathways being the abstraction of the aldehyde hydrogen atom or a methyl hydrogen atom. nih.gov
Kinetic parameters for these reactions have also been predicted using variational transition state theory combined with the master equation method. nih.gov This allows for the calculation of rate constants and branching ratios under various atmospheric conditions. nih.gov Similar computational work has been applied to the synthesis of methacrolein, identifying the decomposition of the Mannich base as the rate-limiting step and determining the reaction's activation energy. mdpi.com
The application of these computational tools to this compound is a key future direction. Such studies could predict its stability, its susceptibility to nucleophilic or electrophilic attack, its thermal decomposition pathways, and its reactivity with atmospheric oxidants, providing a theoretical framework to guide experimental work.
| Reaction | Methodology | Predicted Parameter | Value |
|---|---|---|---|
| Methacrolein + Cl Atom | Variational Transition State Theory / Master Equation nih.gov | Overall Rate Constant (koverall) at 297 K | 2.3 x 10-10 cm3 molecule-1 s-1nih.gov |
| Methacrolein + Cl Atom | Variational Transition State Theory / Master Equation nih.gov | Branching Ratio (Aldehydic H-abstraction) | ~12% nih.gov |
| Methacrolein Synthesis (Mannich Reaction) | Experimental Kinetics mdpi.com | Activation Energy (Ea) | Determined; rate-limiting step is Mannich base decomposition. mdpi.com |
Understanding the atmospheric lifecycle of a chemical is crucial for assessing its environmental impact. While this compound itself is not expected to react rapidly with air or water, its potential to hydrolyze under acidic conditions to regenerate methacrolein makes the atmospheric chemistry of the latter highly relevant. nih.gov Methacrolein is a major degradation product of isoprene (B109036), and its reactions in the atmosphere are extensively modeled. nih.govcopernicus.org
Atmospheric oxidation of methacrolein is primarily initiated by reactions with hydroxyl (OH) radicals and ozone (O₃). copernicus.orgnih.gov Simulation chamber experiments and modeling studies have shown that the OH-initiated oxidation of methacrolein is a significant process. copernicus.org These models often reveal complexities not captured by standard chemical mechanisms; for instance, studies have shown that OH concentrations during methacrolein oxidation can be significantly higher than predicted, suggesting an additional, unaccounted-for OH regeneration pathway from the isomerization of peroxy radicals formed in the reaction. copernicus.org
The reaction of methacrolein with ozone has also been investigated using both experimental and theoretical methods. nih.govresearchgate.net These studies support the Criegee mechanism, where ozone first adds across the double bond to form an unstable primary ozonide (POZ). nih.govresearchgate.net This POZ then decomposes and rearranges to form a more stable secondary ozonide (SOZ). nih.govresearchgate.net Theoretical calculations at the B3LYP//MP2/6-311++G (2d, 2p) level have been used to predict the infrared spectra of these ozonide intermediates, showing good agreement with experimental data. nih.govresearchgate.net This chemistry is important as it contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. researchgate.net
Future environmental modeling research should focus on the atmospheric fate of this compound directly. Key areas for investigation include determining its atmospheric lifetime, identifying its primary degradation pathways (e.g., photolysis, reaction with OH radicals), and quantifying its hydrolysis rate under various atmospheric conditions (e.g., in acidic aerosols). This will allow for a complete picture of its environmental impact, including its potential to act as a source of methacrolein in the atmosphere.
Sustainable Production and Green Chemistry Initiatives
The chemical industry is increasingly focusing on sustainable production methods and green chemistry to minimize environmental impact. For this compound and its precursors, this involves developing cleaner synthetic pathways and assessing the environmental footprint of existing processes.
Development of Environmentally Benign Synthetic Routes
Traditional routes to produce methacrolein, a key precursor to this compound, often involve catalysts and conditions that are not environmentally ideal. Research is now directed towards greener alternatives. One promising approach is the condensation of propionaldehyde and formaldehyde. Studies have explored using various catalysts, including secondary amines and acids, to improve efficiency and reduce hazardous waste. mdpi.commdpi.com For instance, L-proline has been investigated as a catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein. mdpi.com The use of heterogeneous catalysts, such as layered double hydroxides, is also being explored to facilitate easier catalyst recovery and reuse, a key principle of green chemistry. mdpi.com
Another area of development is the direct oxidative esterification of methacrolein to produce methyl methacrylate (B99206) (MMA), a related and economically important chemical. scispace.com While not directly producing this compound, the green chemistry principles and catalyst systems (e.g., supported gold nanocatalysts) being developed for these processes could be adapted for more sustainable diacetate synthesis. researchopenworld.com The goal is to replace harsh oxidants and corrosive acids with more benign reagents and catalytic systems that operate under milder conditions, generate less waste, and improve atom economy. unibo.it Greener separation processes, such as using ionic liquids to break azeotropes in product purification, are also being investigated to reduce the energy intensity and environmental impact of downstream processing. researchgate.net
Lifecycle Assessment for this compound Production
A comprehensive evaluation of the environmental impact of a chemical process is achieved through a Lifecycle Assessment (LCA). While specific LCA studies on this compound are not widely published, the methodology can be applied to its production process to identify environmental hotspots. An LCA for this compound would consider the entire production chain, from raw material extraction ("cradle") to the final product ("gate") or its end-of-life ("grave"). cetjournal.itunimore.it
Key stages for evaluation would include:
Raw Material Acquisition: Assessing the environmental burden of producing precursors like propionaldehyde and formaldehyde, including the impact of their fossil fuel-based origins.
Manufacturing Process: Quantifying energy consumption, water usage, solvent losses, and waste generation during the synthesis and purification of this compound. The choice of catalyst and reaction conditions significantly influences these factors. cetjournal.it
Transportation and Distribution: Evaluating the emissions associated with transporting raw materials and the final product.
Integration with Emerging Fields
This compound and its derivatives have the potential for integration with cutting-edge scientific fields, opening up new avenues for sustainable chemical production and the creation of advanced materials.
Bio-based Routes for Precursors (e.g., Biotechnological Production of Methacrylic Acid)
A significant step towards the sustainable production of this compound is the development of bio-based routes for its key precursors. Methacrylic acid, which is closely related to methacrolein, has been a major target for biotechnological production. frontiersin.orgnih.gov Industrial biotechnology offers pathways to produce these chemicals from renewable feedstocks like sugars, moving away from traditional petrochemical sources. nih.govosti.gov
Researchers have engineered microorganisms, such as E. coli, to produce methacrylic acid from glucose. nsf.gov These bio-based routes often involve a hybrid approach combining microbial fermentation with chemical catalysis. For example, a biosynthetic pathway can be engineered in E. coli to produce citramalic acid from glucose with high yield. nsf.govacs.org This intermediate can then be converted to methacrylic acid via thermocatalytic decarboxylation and dehydration. nsf.gov Other potential bio-based intermediates that can be converted to methacrylic acid include itaconic acid, mesaconic acid, and citraconic acid. acs.org
Several fermentation-based routes are being explored:
Direct production: Engineering metabolic pathways to convert glucose directly to methacrylic acid. frontiersin.orgnih.gov
Indirect production: Producing intermediates like 3-hydroxyisobutyrate (B1249102) or isobutyric acid through fermentation, which are then chemically converted to methacrylic acid. frontiersin.orgnih.gov
While promising, challenges remain in achieving high conversion yields and production rates to compete with established petrochemical processes. frontiersin.org Continued advances in metabolic engineering and bioprocess optimization are crucial for making bio-based production of methacrylic acid and, by extension, methacrolein and its diacetate, economically viable and environmentally superior. frontiersin.orggoogle.com
Functional Material Design based on this compound Derivatives
The chemical structure of this compound, featuring a reactive double bond and acetoxy groups, provides a versatile platform for designing functional materials. While research on materials derived directly from this compound is nascent, the chemistry of its parent compound, methacrolein, and the closely related methyl methacrylate (MMA) provides a strong indication of its potential. MMA is the monomer for poly(methyl methacrylate) (PMMA), a widely used thermoplastic with excellent optical clarity and durability. researchopenworld.comfrontiersin.org
Derivatives of this compound could be designed to act as:
Monomers for Specialty Polymers: By modifying the acetoxy groups or reacting the double bond, novel monomers can be synthesized. These monomers could be polymerized or co-polymerized to create materials with tailored properties such as enhanced thermal stability, specific refractive indices, or improved adhesion.
Crosslinking Agents: The difunctional nature of the diacetate could be exploited in creating crosslinked polymer networks. Such materials are often used in coatings, adhesives, and hydrogels where enhanced mechanical strength and chemical resistance are required.
Building Blocks for Organic Synthesis: The reactive functionalities of this compound derivatives make them useful intermediates for synthesizing complex molecules for pharmaceuticals, agrochemicals, or fragrances.
The development of functional materials from this compound derivatives would align with the broader trend of creating value-added chemicals from versatile platform molecules.
Oxidation-Induced Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in materials science and bioconjugation. organic-chemistry.orgresearchgate.net A particularly interesting subset is oxidation-induced click chemistry, where a dormant functional group is activated by oxidation to participate in a click reaction. nih.gov This allows for precise spatial and temporal control over the chemical transformation. nih.govnih.gov
While this compound itself may not be a direct participant in known oxidation-induced click reactions, its structure serves as a template for designing derivatives that could be. For example, the core structure could be modified to include a dihydrotetrazine moiety. This group is stable but can be oxidized in situ to the highly reactive tetrazine, which rapidly undergoes an inverse-electron-demand Diels-Alder reaction with a strained alkene—a powerful click reaction. nih.gov
Potential applications for such derivatives include:
Surface Functionalization: Attaching an oxidation-cleavable linker to a surface, which, upon oxidation, releases a reactive species that can "click" onto a molecule of interest.
Polymer Ligation and Modification: Creating block copolymers or functionalizing existing polymers by designing monomers with functionalities amenable to oxidation-induced click chemistry. nih.gov
Bioconjugation: Developing bio-orthogonal reactions where an oxidative trigger initiates the labeling of biomolecules in a complex biological environment.
The integration of this compound-derived platforms with the principles of oxidation-induced click chemistry represents a forward-looking research direction with the potential to create novel, stimuli-responsive materials and bioconjugation tools.
Development of General Reaction Mechanisms for Radical Additions
While specific, detailed research literature on the radical addition mechanisms exclusively for this compound is limited, a general mechanism can be developed based on fundamental principles of free-radical chemistry and by drawing analogies from studies on structurally similar α,β-unsaturated compounds, such as methacrolein. nih.govacs.org Radical additions to the carbon-carbon double bond of this compound are expected to follow a standard chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org
The core of the mechanism revolves around the addition of a free radical (R•) to the alkene functionality. The regioselectivity of this addition is a critical aspect, dictated by the stability of the resulting radical intermediate.
General Mechanistic Steps:
Initiation: The reaction begins with the formation of free radicals from a radical initiator (e.g., peroxides, azo compounds) through homolytic cleavage induced by heat or light.
Propagation: This phase consists of two key steps: a. Addition: The initiator radical (R•) attacks the π-bond of the this compound molecule. This addition can occur at two positions on the double bond: the α-carbon (C1, bonded to the diacetate group) or the β-carbon (C2, the terminal methylene (B1212753) carbon). The attack will preferentially occur at the position that yields the more stable radical intermediate. wikipedia.org
Therefore, the addition of the radical is highly likely to proceed via Path A , attacking the sterically more accessible and electronically favorable β-carbon to form the more stable tertiary radical intermediate. wikipedia.org This follows the general principle observed in radical additions to substituted alkenes. nih.govacs.org
b. Chain Transfer: The resulting tertiary radical intermediate then abstracts an atom (e.g., a hydrogen atom from a donor molecule H-Y) to form the final addition product and generate a new radical (Y•), which can continue the chain reaction.
Termination: The chain reaction is concluded when two radicals combine in various ways, such as radical coupling or disproportionation, to form stable, non-radical products.
This proposed mechanism provides a foundational understanding of how radical additions to this compound would likely proceed. The development of more detailed and specific mechanisms would require dedicated experimental and computational studies focusing on the kinetics and thermodynamics of the radical intermediates involved. acs.org
Table 1: Proposed General Mechanism for Radical Addition to this compound
| Step | Description | Key Features & Influencing Factors |
| Initiation | Formation of initial radicals (R•) from an initiator molecule. | Requires energy input (heat or UV light). Choice of initiator is critical. |
| Propagation (Addition) | The radical (R•) adds to the C=C double bond of this compound. | Regioselectivity: Attack occurs preferentially at the β-carbon (CH₂) to form the more stable tertiary radical intermediate. This is governed by radical stability (Tertiary > Secondary > Primary). |
| Propagation (Chain Transfer) | The intermediate radical abstracts an atom from a donor molecule (H-Y) to yield the final product. | The strength of the H-Y bond influences the reaction rate. |
| Termination | Two radical species combine to end the chain reaction. | Occurs via radical-radical coupling or disproportionation. |
Conclusion and Outlook
Summary of Current Research Landscape pertaining to Methacrolein (B123484) Diacetate
Methacrolein diacetate, a derivative of methacrolein, has been a subject of scientific and industrial interest primarily due to its role as a chemical intermediate. ontosight.ai Current research indicates its principal application lies in the synthesis of other organic compounds, including resins and adhesives. ontosight.ai The compound is typically synthesized from methacrolein and acetic anhydride (B1165640).
The existing body of research has established a foundational understanding of its chemical and physical properties. It is recognized as a colorless liquid with a molecular formula of C8H12O4. wikipedia.org Key physical data, such as its density and boiling point, have been documented. nih.gov Spectroscopic information, including mass spectrometry and infrared spectra data, is available and aids in its identification and characterization. nih.gov
Studies have also touched upon its reactivity, noting that it can undergo oxidation to form other compounds like methacrylic acid. It reacts exothermically with acids and can be broken down into methacrolein under acidic conditions, which may then polymerize. noaa.gov
Identified Research Gaps and Challenges in the Field
Despite the foundational knowledge, significant gaps and challenges remain in the comprehensive understanding of this compound.
Detailed Reaction Mechanisms and Kinetics: While general reactivity is known, detailed mechanistic and kinetic studies for many of its reactions are not extensively reported. For instance, the kinetics of its synthesis from propionaldehyde (B47417) and formaldehyde (B43269) have been studied for the parent compound methacrolein, but specific data for the diacetate derivative is less available. mdpi.com A deeper understanding of reaction kinetics, including the influence of various catalysts and reaction conditions, is crucial for process optimization in industrial applications.
Polymerization Studies: Information on the homopolymerization and copolymerization of this compound itself is limited. While the polymerization of its precursor, methacrolein, is well-documented, dedicated studies on the polymeric materials derived directly from this compound are scarce. google.com Exploring its potential as a monomer could open new avenues for material science.
Sustainable Synthesis Routes: Current manufacturing methods often rely on traditional chemical synthesis. nih.gov Research into more sustainable and environmentally friendly synthesis routes, potentially utilizing biocatalysis or green chemistry principles, is an underexplored area. The broader field is seeing a shift towards bio-based production of related chemicals like methacrylic acid, suggesting a potential future direction for this compound as well. nih.gov
Advanced Material Applications: While its use as an intermediate is noted, research into novel applications of this compound as a functional material in its own right is not extensive. ontosight.ai For example, its structural similarity to other diacetates used in polymer and coating applications suggests potential that has yet to be fully investigated.
Recommendations for Future Academic Inquiry and Applied Research
To address the identified gaps and advance the scientific understanding and potential applications of this compound, the following areas of research are recommended:
In-depth Mechanistic and Kinetic Studies: Future research should focus on detailed investigations into the mechanisms and kinetics of key reactions involving this compound. This includes its formation, hydrolysis, and reactions with other functional groups. Such studies would provide the fundamental data needed for designing more efficient and selective chemical processes.
Exploration of Polymerization Chemistry: A systematic investigation into the polymerization behavior of this compound is warranted. This should include studies on its homopolymerization and its copolymerization with other monomers to create novel polymers with potentially unique properties for various applications.
Comprehensive Spectroscopic Database: The development of a comprehensive and publicly accessible spectroscopic database for this compound is highly recommended. This would facilitate its unambiguous identification and support a wide range of chemical research activities.
Development of Green Synthesis Pathways: Future work should explore the development of sustainable and economically viable synthesis routes for this compound. This could involve investigating enzymatic catalysis, the use of renewable feedstocks, and the application of green chemistry principles to minimize environmental impact.
Investigation of Novel Applications: Applied research should be directed towards exploring new and advanced applications for this compound. This could include its use as a crosslinking agent, a monomer for specialty polymers, or as a scaffold in the synthesis of fine chemicals and pharmaceuticals.
By focusing on these areas, the scientific community can build upon the existing knowledge base and unlock the full potential of this compound as a valuable chemical compound.
Q & A
Q. What safety protocols should researchers follow when handling Methacrolein diacetate in laboratory settings?
this compound poses acute hazards, including skin/eye irritation and respiratory effects. Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation risks .
- Decontamination : Immediate washing of exposed skin and equipment with soap/water; avoid eating/drinking in lab areas .
- Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste .
Q. What are the established methods for synthesizing this compound, and how is purity validated?
Common synthesis routes include esterification of methacrolein with acetic anhydride. Methodological steps:
- Catalysts : Use acid catalysts (e.g., H₂SO₄) or ionic liquids (e.g., [HSO₄]-based) to optimize yield .
- Characterization : Confirm purity via GC-MS (gas chromatography-mass spectrometry) for structural verification and HPLC (high-performance liquid chromatography) for quantitative analysis .
- Yield Optimization : Adjust molar ratios (e.g., 1:2 methacrolein to acetic anhydride) and reaction temperature (80–100°C) .
Q. How should this compound be stored to ensure stability and prevent degradation?
- Storage Conditions : Keep in tightly sealed, amber glass containers in cool (<25°C), dry, and well-ventilated areas .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides), strong acids/bases, and ignition sources due to combustion risks .
Q. What regulatory frameworks apply to this compound in academic research?
- EPA Compliance : Listed as a hazardous substance under EPA regulations; researchers must document disposal via EPA-approved methods .
- OSHA Standards : Follow 29 CFR 1910.1200 for hazard communication and 1910.156 for firefighting training if applicable .
Advanced Research Questions
Q. How do Brønsted and Lewis acid sites influence the catalytic efficiency of this compound synthesis?
- Mechanistic Insight : Brønsted acids (e.g., H₂SO₄) protonate the carbonyl group of methacrolein, enhancing electrophilicity. Lewis acids (e.g., AlCl₃) stabilize intermediates via coordination .
- Synergistic Effects : Bifunctional catalysts like SO₄²⁻/TiO₂-SiO₂ show higher activity due to balanced acid strength and surface area .
- Kinetic Studies : Monitor reaction rates via in-situ FTIR to identify rate-limiting steps (e.g., acyl transfer) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Gaps : Existing studies lack chronic toxicity and carcinogenicity data .
- Methodological Approaches :
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity (e.g., comet assay) .
- In vivo models : Conduct subchronic exposure studies in rodents (OECD 408 guidelines) with endpoints like liver/kidney histopathology .
Q. What advanced analytical techniques are critical for characterizing this compound in complex matrices?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm diacetate functional groups (e.g., peaks at δ 2.0–2.1 ppm for acetate methyl) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways (e.g., onset at ~150°C) .
- X-ray Diffraction (XRD) : Identify crystalline byproducts in catalytic reactions .
Q. How can computational modeling optimize reaction conditions for this compound-based processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
